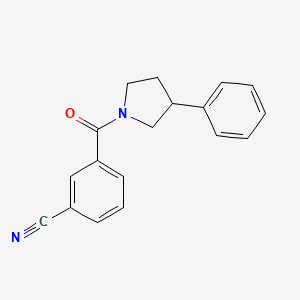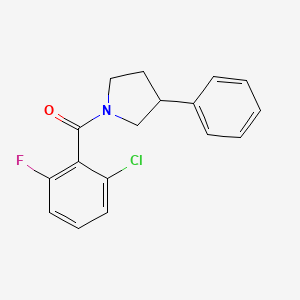![molecular formula C14H16N2OS B6582103 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1208858-58-5](/img/structure/B6582103.png)
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (1-PE-3-TMU) is a synthetic compound with a wide range of applications in scientific research. It is used as a building block in the synthesis of other molecules, as a probe to study protein-ligand interactions, and as a tool to study biochemical and physiological effects. In
Wirkmechanismus
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is believed to act as a chelating agent, binding to metal ions such as iron, copper, and zinc. This binding can disrupt the activities of enzymes and other proteins, and can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea has been found to have antioxidant properties, and has been shown to scavenge free radicals and reduce oxidative damage. It has also been found to inhibit the activities of enzymes involved in the metabolism of glucose, and to inhibit the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. It is also relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, the compound can be toxic if used in high concentrations, and should be handled with caution.
Zukünftige Richtungen
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea has potential applications in the development of new drugs and therapies. It could be used to study the effects of oxidative stress on the activities of enzymes involved in the metabolism of drugs, and to develop new compounds that target specific proteins. It could also be used to study the effects of nitric oxide on the cell cycle, and to develop new compounds that inhibit the production of nitric oxide. Additionally, 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea could be used to study the effects of metal ions on protein-ligand interactions, and to develop new compounds that bind to metal ions.
Synthesemethoden
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is synthesized through a two-step process. First, a reaction between 3-(thiophen-3-yl)acrolein and 2-phenylethylamine is conducted in the presence of a base to form 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]acetaldehyde. This reaction is followed by an aldol condensation reaction between the aldehyde and urea to form 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is used as a building block in the synthesis of other molecules, such as 1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)-5-(thiophen-2-ylmethyl)thiazolidin-4-one. This compound has been used as a fluorescent probe to study protein-ligand interactions. 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is also used as a tool to study biochemical and physiological effects. It has been used in studies of the effects of oxidative stress on the activities of antioxidant enzymes, and to study the effects of nitric oxide on the cell cycle.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-10-13-7-9-18-11-13)15-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWBFVSLCPBNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(thiophen-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![3-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6582067.png)
![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)
![3-ethyl-1-[(thiophen-3-yl)methyl]urea](/img/structure/B6582101.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6582117.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6582132.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B6582136.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B6582144.png)
![3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6582150.png)